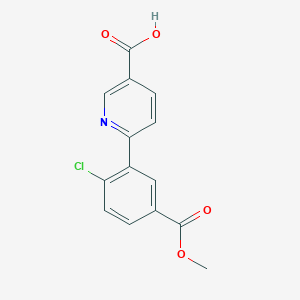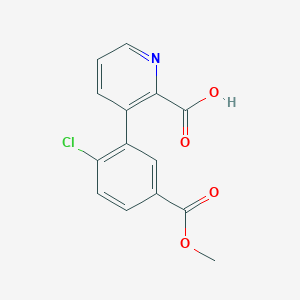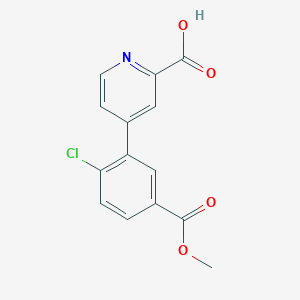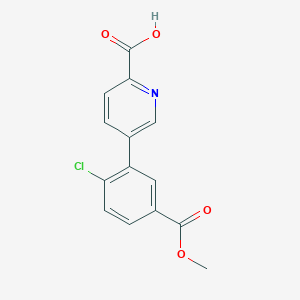
6-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95%
説明
6-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, commonly referred to as 6-CMPNA, is an organic compound that has been increasingly studied for its potential applications in scientific research. 6-CMPNA has a wide range of applications in the field of biochemistry, physiology, and pharmacology, and has been found to have several beneficial effects on biological systems.
科学的研究の応用
6-CMPNA has numerous scientific research applications, including its use as a model compound for studying the structure and activity of nicotinic acid receptors, as well as its ability to modulate the activity of various enzymes involved in energy metabolism. 6-CMPNA has also been used to study the effects of nicotinic acid on cell signaling pathways, as well as its potential use as an anti-inflammatory agent. Additionally, 6-CMPNA has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用機序
The mechanism of action of 6-CMPNA is largely dependent on its ability to bind to the nicotinic acid receptor, which is located in the cell membrane of various tissues. Upon binding, 6-CMPNA activates the receptor, resulting in a cascade of intracellular events that ultimately lead to the modulation of various enzymes involved in energy metabolism. Additionally, 6-CMPNA has been shown to modulate the activity of various ion channels, resulting in changes in the cell’s electrical activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMPNA are largely dependent on the concentration of the compound and the duration of exposure. At low concentrations, 6-CMPNA has been shown to increase the activity of various enzymes involved in energy metabolism, resulting in increased energy production. At higher concentrations, 6-CMPNA has been shown to modulate the activity of ion channels, resulting in changes in the cell’s electrical activity. Additionally, 6-CMPNA has been shown to have anti-inflammatory effects, as well as the potential to reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
The main advantage of using 6-CMPNA for lab experiments is its ability to modulate the activity of various enzymes involved in energy metabolism, as well as its potential to reduce the risk of neurodegenerative diseases. Additionally, 6-CMPNA has been shown to be relatively stable, making it an ideal compound for long-term experiments. However, there are some limitations to using 6-CMPNA for lab experiments, including the fact that it is not a naturally occurring compound, and its effects may vary depending on the concentration and duration of exposure.
将来の方向性
The potential future directions for 6-CMPNA research include further investigation into its effects on cell signaling pathways, as well as its potential use as an anti-inflammatory agent. Additionally, further research could be conducted into the potential use of 6-CMPNA in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted into the potential use of 6-CMPNA as a model compound for studying the structure and activity of nicotinic acid receptors. Finally, further research could be conducted into the potential use of 6-CMPNA in the development of novel drugs and therapies.
合成法
6-CMPNA can be synthesized via a variety of methods, with the most common being a reaction of 2-chloro-5-methoxycarbonylbenzene and nicotinic acid. This reaction involves the use of anhydrous aluminum chloride as a catalyst and is typically performed in a dry, inert atmosphere. Other synthetic methods for 6-CMPNA include the use of 2-chloro-5-methoxycarbonylbenzaldehyde and nicotinic acid, as well as the reaction of 2-chloro-5-methoxycarbonylbenzene and nicotinic acid chloride.
特性
IUPAC Name |
6-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-2-4-11(15)10(6-8)12-5-3-9(7-16-12)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKVZYHJYUENOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688322 | |
| Record name | 6-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-27-5 | |
| Record name | 3-Pyridinecarboxylic acid, 6-[2-chloro-5-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393980.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6393986.png)
![2-Amino-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393989.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6393997.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6394000.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6394015.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394028.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394036.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)


![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)

